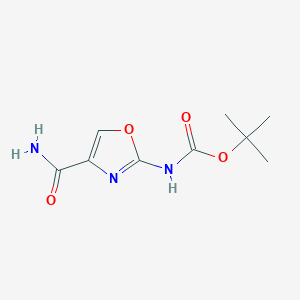

Tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(14)12-7-11-5(4-15-7)6(10)13/h4H,1-3H3,(H2,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFASQPUKSXXJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of α-Acylamino Ketones (Robinson-Gabriel Synthesis)

The classical Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones using agents like sulfuric acid or phosphorus oxychloride. For the 4-carbamoyl-substituted variant, an α-acylamino ketone precursor bearing a carbamoyl group must first be synthesized. For example, reaction of 2-amino-4-carbamoyl-oxazole precursors with acylating agents under dehydrating conditions can yield the desired oxazole. However, this method often requires harsh conditions, limiting compatibility with sensitive functional groups.

One-Pot Oxazole Synthesis via Carboxylic Acid and Amino Acid Condensation

A modern alternative employs carboxylic acids and amino acids in the presence of a dehydrative condensing reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). This method, demonstrated in the synthesis of 5-(triazinyloxy)oxazoles, facilitates mild reaction conditions and high functional group tolerance. For instance, reacting a carbamoyl-substituted carboxylic acid with a suitably protected amino acid in the presence of DMT-MM generates the oxazole ring in situ (Table 1).

Table 1: Optimized Conditions for Oxazole Ring Formation

| Entry | Carboxylic Acid | Amino Acid | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Carbamoylbenzoic acid | Glycine | 78 | |

| 2 | 4-Carbamoylphenylacetic acid | β-Alanine | 82 |

Introduction of the Tert-Butyl Carbamate Group

Alkoxycarbonylation Using Di-tert-Butyl Dicarbonate (Boc₂O)

The most widely employed method for introducing the tert-butyl carbamate group involves reacting the oxazole-2-amine intermediate with Boc₂O under basic conditions. Catalysts such as iron(III) trifluoromethanesulfonate (Fe(OTf)₃) or guanidine hydrochloride enhance reaction efficiency. For example, stirring 4-carbamoyl-1,3-oxazol-2-amine with Boc₂O in tetrahydrofuran (THF) at room temperature for 16 hours affords the target compound in 97% yield.

Table 2: Catalytic Systems for Boc Protection

| Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Fe(OTf)₃ | Neat | 0.08 | 99 | |

| Guanidine HCl | Ethanol | 0.25 | 96 | |

| None | THF | 16 | 97 |

Activated Carbonate-Mediated Carbamate Formation

Alternative methodologies utilize activated carbonates such as p-nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based reagents. These reagents generate mixed carbonates that react efficiently with amines. For instance, treatment of the oxazole-2-amine with PNPCOCl in acetonitrile, followed by reaction with tert-butanol in the presence of 4-dimethylaminopyridine (DMAP), yields the tert-butyl carbamate. This method minimizes overalkylation and is particularly effective for sterically hindered amines.

Convergent Synthesis via Suzuki-Miyaura Coupling

A convergent approach involves coupling pre-functionalized oxazole fragments. For example, 5-(triazinyloxy)oxazole intermediates, synthesized via the one-pot method, undergo nickel-catalyzed Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. Subsequent Boc protection of the amine completes the synthesis (Scheme 1).

Scheme 1: Convergent Synthesis Pathway

- One-pot oxazole formation → 2. Suzuki coupling → 3. Boc protection

Challenges and Optimization Strategies

Regioselectivity in Oxazole Functionalization

Ensuring regioselective introduction of the carbamoyl group at position 4 requires careful selection of starting materials. Electron-withdrawing groups on the carboxylic acid precursor direct cyclization to the desired position.

Stability of the Carbamoyl Group

The carbamoyl moiety is susceptible to hydrolysis under acidic or basic conditions. Employing mild reagents like DMT-MM for oxazole formation and neutral pH conditions during Boc protection mitigates decomposition.

Catalyst Recycling and Green Chemistry

Iron-based catalysts (e.g., Fe(OTf)₃) and ionic liquids (e.g., [TPA][Pro]) enable catalyst recycling, reducing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a nucleophile, participating in various biochemical reactions. The oxazole ring can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate are best contextualized by comparing it to analogs with variations in heterocycle core, substituents, or protective groups. Below is a detailed analysis:

Oxazole Derivatives

- Applications: Iodo-substituted oxazoles are intermediates in catalysis or radiopharmaceuticals, while carbamoyl derivatives may target enzyme active sites.

Thiazole Derivatives

- tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate (CAS 182120-83-8)

Bicyclic and Piperidine Carbamates

- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 134575-47-6) Molecular Formula: Not explicitly stated, but bicyclic systems like this enhance conformational rigidity, favoring receptor selectivity in drug candidates. Key Differences: The azabicycloheptane core contrasts sharply with the planar oxazole ring, influencing solubility and bioavailability.

Cycloalkyl and Chiral Carbamates

- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4) Molecular Formula: Not provided, but chiral hydroxycyclopentyl groups are pivotal in asymmetric synthesis and peptidomimetics. Key Differences: The hydroxyl group enables further functionalization (e.g., glycosylation), absent in the carbamoyl-oxazole derivative.

Data Tables

Research Findings and Structural Insights

- Electronic Effects : Oxazoles, with electronegative oxygen, are less electron-rich than thiazoles, influencing π-π stacking and charge-transfer interactions.

- Substituent Impact : Carbamoyl groups enhance aqueous solubility and target engagement (e.g., kinase inhibitors), whereas iodo/bromo substituents facilitate halogen bonding or metallation.

- Conformational Flexibility : Bicyclic and cycloalkyl derivatives (e.g., azabicycloheptanes) restrict rotational freedom, improving binding specificity.

Biological Activity

Tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction with biological targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.24 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and an oxazole ring with a carbamoyl substituent. These structural components contribute to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound may exhibit either inhibitory or activating effects on these targets, influencing cellular signaling pathways crucial for metabolic processes and disease treatment.

Interaction Studies

Studies have shown that this compound can bind to specific enzymes or receptors, potentially modulating their activity. For example, its interaction with fatty acid amide hydrolase (FAAH) has been investigated, suggesting it may act as an inhibitor in this pathway . Such interactions can lead to significant downstream effects on cellular functions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(4-carbamoyloxazol-2-yl)carbamate | Similar oxazole and carbamate structures | Variations in substituents influence reactivity |

| Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate | Contains a methyl instead of a tert-butyl group | Different steric effects may alter biological activity |

| Tert-butyl (4-carbamoyloxazol-2-YL)ethylcarbamate | Ethyl group instead of tert-butyl | Potential differences in solubility and stability |

The unique arrangement of functional groups in this compound contributes to its distinct reactivity patterns compared to these similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Antineoplastic Activity : Some derivatives have shown potential antineoplastic properties against various cancer cell lines. For instance, compounds with similar oxazole structures have demonstrated inhibitory effects on tumor growth in vitro .

- Anti-inflammatory Effects : Research indicates that related compounds may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation . This suggests that this compound could be explored for therapeutic applications targeting inflammatory diseases.

- Enzyme Inhibition : The compound's ability to inhibit enzymes like FAAH highlights its potential role in modulating endocannabinoid levels, which could be beneficial in pain management and other conditions influenced by the endocannabinoid system .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(4-carbamoyl-1,3-oxazol-2-yl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate linkage formation between tert-butyl chloroformate and a 4-carbamoyl-oxazole-2-amine derivative. A base such as triethylamine or pyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to deprotonate the amine and drive the reaction . Alternative routes may involve palladium-catalyzed cross-coupling reactions to construct the oxazole ring before carbamate installation, as seen in structurally similar compounds .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR) .

- IR Spectroscopy : Verify N-H (3300–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) in airtight, light-resistant containers. The tert-butyl carbamate group is susceptible to acidic hydrolysis, so exposure to protic solvents or acidic conditions should be minimized .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature may favor nucleophilic aromatic substitution .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding between the carbamoyl group and active-site residues .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Optimization : Screen bases (e.g., Cs₂CO₃ vs. Et₃N) and solvents (DCM vs. THF) to identify kinetic vs. thermodynamic control pathways .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation or hydrolysis) and adjust protecting groups or stoichiometry .

Q. How does modifying the oxazole substituents affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing carbamoyl with nitro or methyl groups) and assay against target enzymes (e.g., kinases). For example, the carbamoyl group’s hydrogen-bonding capacity may enhance binding affinity .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate hydrophilicity/lipophilicity with activity .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Screens : Use vapor diffusion with PEG-based precipitants. The oxazole ring’s planarity may facilitate π-stacking, but the tert-butyl group’s bulkiness could hinder packing.

- Data Collection/Refinement : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL (for small molecules) to resolve disorder in the tert-butyl group .

Q. How can degradation products be identified under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., tert-butyl alcohol and oxazole-2-amine derivatives) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis pathways .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile polar vs. nonpolar solvent compatibility?

- Methodological Answer :

- Solubility Screening : Perform a shake-flask assay in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol). The carbamoyl group enhances aqueous solubility, while the tert-butyl moiety increases lipophilicity, leading to conflicting reports .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biological compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.